5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their unique chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and organic electronics. The presence of the iodobenzamido group and the carboxylic acid functionality in this compound adds to its versatility and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Iodobenzamido Group: The iodobenzamido group can be introduced via a coupling reaction between 2-iodobenzoic acid and an amine derivative of the thiophene ring. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a thiophene derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the iodobenzamido group can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Azides, thiocyanates
Scientific Research Applications
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The iodobenzamido group can facilitate binding to specific proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in the target proteins. The carboxylic acid group can also form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: An isomer of iodobenzoic acid commonly used as a precursor for the synthesis of other iodinated compounds.
3-Methylthiophene-2-carboxylic acid: A thiophene derivative with similar structural features but lacking the iodobenzamido group.
5-(2-Iodobenzamido)-2-thiophenecarboxylic acid: A closely related compound with a different substitution pattern on the thiophene ring.
Uniqueness
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid is unique due to the presence of both the iodobenzamido group and the carboxylic acid functionality on the thiophene ring
Properties
IUPAC Name |
5-[(2-iodobenzoyl)amino]-3-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3S/c1-7-6-10(19-11(7)13(17)18)15-12(16)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWWWZCTYNKQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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